1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and a dimethoxypyrimidinyl group linked through a urea moiety. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in medicinal chemistry, agricultural chemistry, and material science.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea typically involves the reaction of 4-chloroaniline with 4,6-dimethoxypyrimidine-2-carbonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific biological pathways in plants.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors that are crucial for the survival and proliferation of microorganisms or cancer cells. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)thiourea: This compound has a similar structure but contains a thiourea moiety instead of a urea moiety.
1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)guanidine: This compound contains a guanidine moiety, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
CAS No. |
190954-83-7 |
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Molecular Formula |
C13H13ClN4O3 |
Molecular Weight |
308.72 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea |
InChI |
InChI=1S/C13H13ClN4O3/c1-20-10-7-11(21-2)17-12(16-10)18-13(19)15-9-5-3-8(14)4-6-9/h3-7H,1-2H3,(H2,15,16,17,18,19) |
InChI Key |
NOVYLBWJPUXDOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)OC |
Origin of Product |
United States |
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